molecular formula C6H8N2O2 B3355312 Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- CAS No. 623565-49-1

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-

Cat. No.: B3355312
CAS No.: 623565-49-1
M. Wt: 140.14 g/mol
InChI Key: CUXKNQDOYULMKG-UHFFFAOYSA-N
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Description

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- is a heterocyclic compound that features a fused ring system combining pyrazole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro- is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature can enhance its stability, reactivity, and potential biological activity compared to non-fused analogs .

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-4-5-3-6-8(7-5)1-2-10-6/h3,9H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXKNQDOYULMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=NN21)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the stirred solution of ethyl2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate (5.47 g, 35 mmol) of in 100 ml of THF was added 1.05 g of lithium borohydride and 1.54 g of methanol. The solution was heated at 40 C for 2.5 hour. The reaction was quenched by 1N HCl, and adjusted to pH 1.3 and stirred at room temperature for 1 hour. The reaction mixture was adjusted pH to 8 with k2CO3. The reaction mixture was extracted with ethyl acetate. The organic layer was dried over MgSO4, and concentrated to an oil and column chromatographed to give 2.68 g of the desired product (65%).
Quantity
5.47 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Reactant of Route 2
Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Reactant of Route 3
Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Reactant of Route 4
Reactant of Route 4
Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Reactant of Route 5
Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-
Reactant of Route 6
Pyrazolo[5,1-b]oxazole-6-methanol, 2,3-dihydro-

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